2-[(2Z)-2-[(4-fluorophenyl)imino]-4-(4-methylphenyl)-1,3-thiazol-3(2H)-yl]ethanol
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Overview
Description
2-[(2Z)-2-[(4-fluorophenyl)imino]-4-(4-methylphenyl)-1,3-thiazol-3(2H)-yl]ethanol is a synthetic organic compound belonging to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a fluorophenyl group, a methylphenyl group, and an ethanol moiety, making it a molecule of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2Z)-2-[(4-fluorophenyl)imino]-4-(4-methylphenyl)-1,3-thiazol-3(2H)-yl]ethanol typically involves the Hantzsch thiazole synthesis. This method includes the reaction of a substituted thiourea with an α-halo ketone in the presence of a base. The general reaction conditions involve:
Starting Materials:
Solvent: Ethanol or another suitable polar solvent.
Base: Sodium ethoxide or potassium carbonate.
Temperature: Reflux conditions (around 80-100°C).
Reaction Time: Several hours to ensure complete reaction.
The reaction proceeds through the formation of an intermediate, which cyclizes to form the thiazole ring, followed by the addition of the ethanol moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and improve efficiency. Purification steps such as recrystallization or chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethanol moiety, forming the corresponding aldehyde or carboxylic acid.
Reduction: Reduction reactions can target the imino group, converting it to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Nitric acid (HNO₃) for nitration, bromine (Br₂) for bromination.
Major Products
Oxidation: 2-[(2Z)-2-[(4-fluorophenyl)imino]-4-(4-methylphenyl)-1,3-thiazol-3(2H)-yl]acetaldehyde or the corresponding carboxylic acid.
Reduction: 2-[(2Z)-2-[(4-fluorophenyl)amino]-4-(4-methylphenyl)-1,3-thiazol-3(2H)-yl]ethanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
Biologically, thiazole derivatives are known for their antimicrobial properties. This compound may be investigated for its potential antibacterial or antifungal activities.
Medicine
In medicine, thiazole compounds have been studied for their therapeutic potential. This compound could be explored for its anti-inflammatory, anticancer, or antiviral properties.
Industry
Industrially, thiazole derivatives are used in the production of dyes, pigments, and other specialty chemicals. This compound may find applications in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[(2Z)-2-[(4-fluorophenyl)imino]-4-(4-methylphenyl)-1,3-thiazol-3(2H)-yl]ethanol involves its interaction with molecular targets such as enzymes or receptors. The imino group can form hydrogen bonds with active sites, while the aromatic rings can engage in π-π interactions. These interactions can modulate the activity of the target, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-[(2Z)-2-[(4-chlorophenyl)imino]-4-(4-methylphenyl)-1,3-thiazol-3(2H)-yl]ethanol
- 2-[(2Z)-2-[(4-bromophenyl)imino]-4-(4-methylphenyl)-1,3-thiazol-3(2H)-yl]ethanol
- 2-[(2Z)-2-[(4-methoxyphenyl)imino]-4-(4-methylphenyl)-1,3-thiazol-3(2H)-yl]ethanol
Uniqueness
The presence of the fluorophenyl group in 2-[(2Z)-2-[(4-fluorophenyl)imino]-4-(4-methylphenyl)-1,3-thiazol-3(2H)-yl]ethanol imparts unique electronic properties, influencing its reactivity and interactions with biological targets. This makes it distinct from similar compounds with different substituents, potentially leading to unique biological activities and applications.
Properties
Molecular Formula |
C18H17FN2OS |
---|---|
Molecular Weight |
328.4 g/mol |
IUPAC Name |
2-[2-(4-fluorophenyl)imino-4-(4-methylphenyl)-1,3-thiazol-3-yl]ethanol |
InChI |
InChI=1S/C18H17FN2OS/c1-13-2-4-14(5-3-13)17-12-23-18(21(17)10-11-22)20-16-8-6-15(19)7-9-16/h2-9,12,22H,10-11H2,1H3 |
InChI Key |
OFPKCIARITYNSX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=NC3=CC=C(C=C3)F)N2CCO |
Origin of Product |
United States |
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